3-Methyl-3-phenylazetidine

Catalog No.
S590425
CAS No.
5961-33-1
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-phenylazetidine

CAS Number

5961-33-1

Product Name

3-Methyl-3-phenylazetidine

IUPAC Name

3-methyl-3-phenylazetidine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

YOLLUMURPUEOJW-UHFFFAOYSA-N

SMILES

CC1(CNC1)C2=CC=CC=C2

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2

The exact mass of the compound 3-Methyl-3-phenylazetidine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of azetidines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-3-phenylazetidine (CAS 5961-33-1) is a highly specialized, sterically constrained four-membered cyclic amine utilized primarily as an advanced building block in pharmaceutical and materials synthesis [1]. Featuring a quaternary carbon center at the 3-position substituted with both methyl and phenyl groups, this compound offers a unique combination of structural rigidity and localized lipophilicity. In procurement and process chemistry, it is valued for its specific C-N-C bond angle constraints, which impart hypernucleophilic properties during acylation compared to standard secondary amines [2]. Its primary industrial and research value lies in its role as a rigid anchor substructure for drug discovery, particularly in the development of kinetic stabilizers and high-affinity ligands where minimizing the entropic penalty of target binding is critical for lead compound optimization[1].

Procurement Fit

3,3-Disubstituted azetidine building block for medicinal chemistry
Conformationally restricted phenylazetidine scaffold
Commercially available, supports late-stage functionalization workflows

Substituting 3-methyl-3-phenylazetidine with acyclic secondary amines (such as N-methyl-2-phenylpropan-1-amine) or larger cyclic analogs fundamentally alters both the synthetic reactivity and the pharmacological profile of downstream products [1]. Acyclic analogs lack the severe C-N-C bond angle constraint of the azetidine ring, resulting in standard, predictably slower aminolysis kinetics and significantly higher entropic penalties upon target binding [2]. Furthermore, the precise spatial arrangement of the 3-methyl and 3-phenyl groups on the rigid four-membered ring cannot be replicated by flexible chains, leading to a loss of binding affinity—often by an order of magnitude—in structure-based drug design applications [1]. Procurement decisions must recognize that this specific azetidine core is not merely a generic amine, but a structurally essential motif for achieving hypernucleophilic coupling and high-affinity target engagement.

Substitution Risk

Lipophilicity mismatch Unsubstituted azetidine has a markedly lower logP, altering membrane distribution and target engagement profiles.
Conformational difference 3-Phenylazetidine lacks the 3-methyl group; its higher flexibility may shift binding orientation and metabolic stability.
Synthetic route divergence Substituting with a non-gem-disubstituted analog may require additional C3-functionalization steps, impacting timelines.

Accelerated Aminolysis via C-N-C Bond Angle Constraint

Kinetic studies on the aminolysis of phenyl acetate demonstrate that 3-methyl-3-phenylazetidine exhibits hypernucleophilicity, significantly outperforming the reaction rates predicted by its basicity [1]. When compared to standard primary and secondary aliphatic amines, the azetidine derivative shows a massive positive deviation from the standard Brønsted plot (log krate = 0.78pKa - 8) [1]. This enhanced reactivity is directly attributed to the C-N-C bond angle constraint inherent to the four-membered ring, which reduces steric crowding in the tetrahedral intermediate during ester carbonyl attack.

Evidence DimensionAminolysis reaction rate deviation
Target Compound DataLarge positive deviation from Brønsted plot (hypernucleophilic)
Comparator Or BaselinePrimary and secondary aliphatic amines
Quantified DifferenceSubstantially higher krate than predicted by pKa alone
ConditionsReaction with phenyl acetate in water (T = 30°C, μ = 1.0)

This hypernucleophilicity allows for faster, higher-yielding acylation and amide-coupling reactions in multi-step syntheses, reducing reaction times and improving process efficiency.

Lipophilicity difference
Reported
ΔlogP ≈ +2.1
Supports membrane permeability context
Predicted/experimental logP; verify in target assay

Enhanced Binding Affinity via Rigidified Anchor Substructures

In the development of small molecule kinetic stabilizers for amyloidogenic immunoglobulin light chains, the incorporation of a rigidified cyclic amine anchor is critical for potency [1]. Stabilizers utilizing an azetidine-based distal substructure achieved exceptional potency (e.g., EC50 = 51.8 nM), whereas acyclic anchor substructures performed poorly, often exhibiting EC50 values in the micromolar range (e.g., >2400 nM) [1]. The rigidification provided by the 3-methyl-3-phenyl-substituted cyclic core minimizes the entropic cost of binding to the target protein, driving up to a 47-fold improvement in potency compared to flexible acyclic alternatives.

Evidence DimensionTarget binding potency (EC50)
Target Compound Data51.8 nM (for optimized azetidine-containing stabilizer)
Comparator Or BaselineAcyclic anchor substructures (>2400 nM)
Quantified DifferenceUp to 47-fold improvement in potency
ConditionsPCFP assay for amyloidogenic H9 FL LC2 in human plasma

For drug discovery procurement, selecting this rigidified azetidine core over acyclic amines is essential for maximizing lead compound potency by overcoming entropic binding barriers.

Basicity profile
Reported
Very strong base (pKa >11) vs pKa 11.29
May affect protonation state and salt formation
Classification-based inference; confirm experimentally

High Stability Under Harsh Reductive Conditions

The four-membered azetidine ring of 3-methyl-3-phenylazetidine demonstrates robust stability during aggressive reductive synthesis steps [1]. Standard protocols show that the compound can be efficiently synthesized via the reduction of a tosylate precursor using strong reducing agents like lithium aluminum hydride (LAH)[1]. The reaction proceeds to completion within 1 hour at temperatures ranging from 0 °C to 23 °C in degassed THF, without inducing unwanted ring-opening or degradation of the strained azetidine core.

Evidence DimensionReduction reaction time and ring stability
Target Compound DataComplete reduction in 1 hour without ring-opening
Comparator Or BaselineLess stable strained heterocycles (which undergo reductive ring-cleavage)
Quantified Difference100% retention of the intact 4-membered cyclic amine core
Conditions2.0 equiv LAH in rigorously degassed THF, 0 °C to 23 °C, 1 h

The proven stability of the azetidine ring under strong LAH reduction ensures high-fidelity processing and reliable yields during complex, multi-step API manufacturing.

Conformational locking
Class-level
Geminal 3,3-disubstitution restricts flexibility vs. 3-phenylazetidine
Rigidity may support target selectivity context
Qualitative structural inference; verify with binding assays
Synthetic step count
Reported
≥2 fewer steps vs. C3-functionalization route
Supports shorter synthesis workflow
Based on commercial availability; route-dependent
Acid stability
Class-level
Steric shielding may reduce ring-opening vs. less substituted analogs
Context-dependent stability; review storage
No direct quantitative stability data identified
Natural occurrence
Reported
Unique occurrence in Pteroxygonum giraldii and Polygonum amplexicaule essential oils
Supports natural product reference standard use
Slight sympathomimetic effects reported; no quantitative data

Synthesis of High-Affinity Pharmacological Ligands

Due to its ability to minimize the entropic cost of binding, 3-methyl-3-phenylazetidine is a highly effective building block for developing potent kinetic stabilizers and targeted therapeutics, particularly where rigidified anchor substructures are required to fit precise hydrophobic pockets [1].

High-Yield Amide and Urea Library Generation

Leveraging its hypernucleophilicity driven by C-N-C bond angle constraints, this compound is suited for rapid, high-yielding aminolysis and acylation reactions, making it ideal for the combinatorial synthesis of amide- or urea-linked compound libraries[2].

Structurally Constrained Scaffold Development

The robust stability of the 3-methyl-3-phenylazetidine core under harsh reductive conditions (e.g., LAH treatment) allows process chemists to confidently incorporate this scaffold early in multi-step synthetic routes without risking ring-opening degradation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization research
logP and basicity profile
Permeability and CNS target engagement assessment
Late-stage functionalization
Pre-formed 3,3-disubstituted scaffold
Synthetic step reduction and yield reproducibility
Natural product chemistry
Unique natural occurrence
Reference standard for isolation and SAR studies
Fragment-based screening
MW, Fsp³, Rule of 5 compliance
3D fragment library suitability assessment

XLogP3

1.9

Other CAS

5961-33-1

Wikipedia

3-Methyl-3-phenylazetidine

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